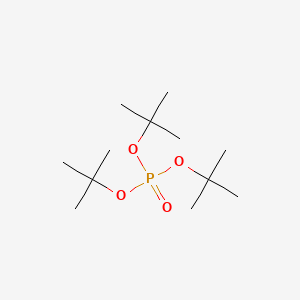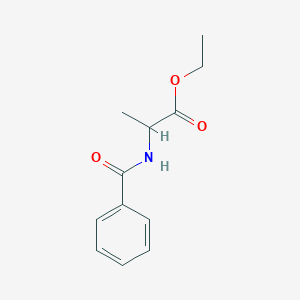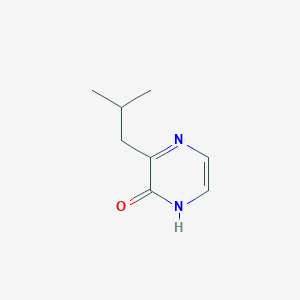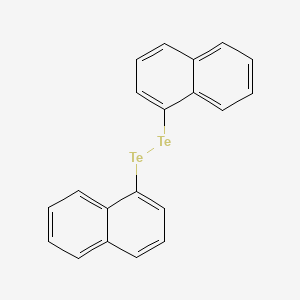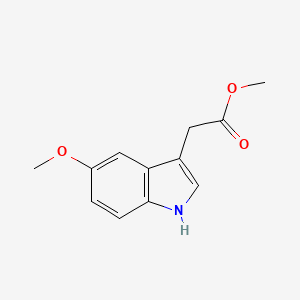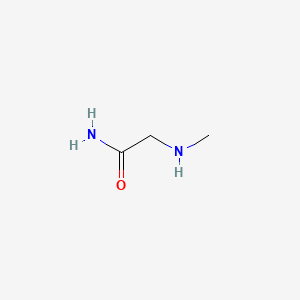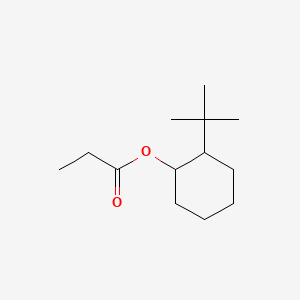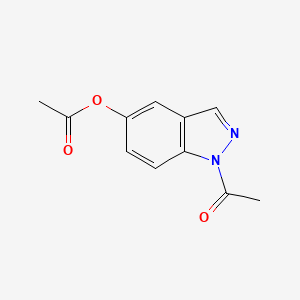
1-Acetyl-1h-indazol-5-yl acetate
Overview
Description
1-Acetyl-1h-indazol-5-yl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indazole, which is a heterocyclic aromatic compound that has been shown to have a wide range of biological activities. The synthesis method of 1-Acetyl-1h-indazol-5-yl acetate is relatively simple, and it has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
The mechanism of action of 1-Acetyl-1h-indazol-5-yl acetate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of various kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-Acetyl-1h-indazol-5-yl acetate has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, which are proteins that are involved in the inflammatory response. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Advantages and Limitations for Lab Experiments
1-Acetyl-1h-indazol-5-yl acetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for scientific research purposes. Another advantage is that it has been extensively studied, which means that there is a large body of literature available on its biological activities and potential applications. However, one limitation is that it has not been extensively tested in clinical trials, which means that its potential therapeutic applications in humans are not well understood.
Future Directions
There are several potential future directions for the study of 1-Acetyl-1h-indazol-5-yl acetate. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
1-Acetyl-1h-indazol-5-yl acetate has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(1-acetylindazol-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-11-4-3-10(16-8(2)15)5-9(11)6-12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYXVXUUPIMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC(=O)C)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189743 | |
| Record name | 1H-Indazol-5-ol, 1-acetyl-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36174-07-9 | |
| Record name | 1H-Indazol-5-ol, 1-acetyl-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036174079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-5-ol, 1-acetyl-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)


